molecular formula C24H24ClN5O2 B3009101 3-(3-(4-(4-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 1105249-40-8

3-(3-(4-(4-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

货号: B3009101
CAS 编号: 1105249-40-8
分子量: 449.94
InChI 键: RFGJEMQVQZHXLH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Alpha-1 肾上腺素受体亲和力

Russo 等人 (1991) 的一项研究探讨了各种 3-取代的嘧啶并[5,4-b]吲哚-2,4-二酮,发现其中一些具有有效的 alpha-1 肾上腺素受体配体。这些化合物,包括类似的衍生物,对 alpha-1 具有比 alpha-2、beta-2 和 5HT1A 受体更高的选择性。

α1-肾上腺素受体亚型的配体

Romeo 等人 (2001) 合成了一系列与 3-(3-(4-(4-氯苯基)哌嗪-1-基)-3-氧代丙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮相关的化合物,测试了它们对克隆的 α1A、α1B 和 α1D 肾上腺素受体亚型的亲和力。他们报告说,在一些化合物中对 α1D-肾上腺素受体亚型具有良好的亲和力和选择性 (Romeo、Russo 和 Blasi,2001)

抗精神病治疗中的代谢

Zhang 等人 (2000) 在精神分裂症治疗的背景下研究了一种与所讨论化合物密切相关的多巴胺 D(4) 选择性拮抗剂的代谢。他们发现它会经历 N-脱烷基化并形成一种新的巯基酸加合物,这是涉及类似化合物的药物代谢的一个潜在途径 (Zhang、Kari、Davis、Doss、Baillie 和 Vyas,2000)

针对抗菌活性的合成和表征

Bektaş 等人 (2007) 的一项研究涉及相关化合物的合成,突出了它们的潜在抗菌活性。其中一些衍生物对各种微生物表现出有效的抗菌特性 (Bektaş、Karaali、Sahin、Demirbaş、Karaoglu 和 Demirbas,2007)

合成和抗癌活性

Akkoç 等人 (2012) 合成了 3-[(4-取代哌嗪-1-基)甲基]-1H-吲哚衍生物,它们对各种癌细胞系表现出显着的细胞毒性,突出了类似化合物在癌症治疗中的潜在用途 (Akkoç、Yuksel、Durmaz 和 Atalay,2012)

抗惊厥和抗菌活性

Aytemir 等人 (2004) 合成了 3-羟基-6-甲基-2-取代的 4H-吡喃-4-酮衍生物,包括具有取代哌嗪衍生物的曼尼希碱基,表现出潜在的抗惊厥和抗菌活性。这表明类似化合物与神经和传染病治疗的相关性 (Aytemir、Çalış 和 Özalp,2004)

抗炎活性

Koksal 等人 (2013) 合成了与所讨论化合物相关的新型衍生物,这些衍生物表现出显着的抗炎特性,表明在治疗炎症性疾病中具有潜在用途 (Koksal、Yarim、Erdal 和 Bozkurt,2013)

作用机制

Target of Action

The primary target of this compound is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . AKR1C3 is an aldo-keto reductase enzyme that plays a crucial role in hormone biosynthesis and metabolism. It is of interest as a potential drug target for leukemia and hormone-related cancers .

Mode of Action

The compound interacts with its target, AKR1C3, by forming hydrogen bonds between the carbonyl oxygen of the drug and the amino acids Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 . This interaction inhibits the activity of AKR1C3, making the compound a potent and isoform-selective inhibitor .

Biochemical Pathways

The inhibition of AKR1C3 affects the biosynthesis and metabolism of hormones, particularly those involved in the development and progression of hormone-related cancers . The exact downstream effects of this inhibition on biochemical pathways are complex and depend on the specific cellular context.

Pharmacokinetics

The compound’s potent inhibitory activity against akr1c3 suggests that it may have favorable bioavailability

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of AKR1C3. This inhibition can disrupt hormone biosynthesis and metabolism, potentially exerting therapeutic effects in the context of leukemia and hormone-related cancers .

属性

IUPAC Name

3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-2-7-20-19(14-16)22-23(27-20)24(32)30(15-26-22)9-8-21(31)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h2-7,14-15,27H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGJEMQVQZHXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。